5-(Trifluoromethyl)isophthalaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H5F3O2 |
|---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
5-(trifluoromethyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-5H |
InChI Key |
UZMRPBCAWFNNDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C=O)C(F)(F)F)C=O |
Origin of Product |
United States |
The Strategic Importance of Aromatic Trifluoromethylated Scaffolds
The incorporation of trifluoromethyl (–CF3) groups into aromatic systems is a widely used strategy in modern medicinal and materials chemistry. researchgate.netacs.org This small functional group can profoundly alter the physicochemical properties of a molecule, making it a valuable tool for fine-tuning molecular behavior.
The trifluoromethyl group is highly electronegative and strongly electron-withdrawing, which significantly impacts the electronic environment of the aromatic ring. researchgate.net One of its most valued attributes is the enhancement of lipophilicity (the ability to dissolve in fats and lipids), which can improve the absorption and transport of pharmaceutical compounds in vivo. researchgate.net Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the –CF3 group highly resistant to metabolic degradation. researchgate.net This metabolic stability can increase the effective lifespan of a drug molecule in the body. In materials science, the unique electronic and steric properties of the trifluoromethyl group are harnessed to create polymers and other materials with enhanced thermal stability, chemical resistance, and specific optical properties. nih.gov
| Property | Effect of Trifluoromethyl Group | Primary Application Area |
|---|---|---|
| Lipophilicity | Increases | Pharmaceuticals |
| Metabolic Stability | Increases | Pharmaceuticals, Agrochemicals |
| Electron-Withdrawing Nature | Strong | Organic Synthesis, Materials Science |
| Binding Affinity | Can enhance interactions with biological targets | Pharmaceuticals |
| Thermal Stability | Increases | Materials Science |
Isophthalaldehyde Derivatives: Cornerstones of Reticular Chemistry
Reticular chemistry is a powerful approach to chemical synthesis that involves linking molecular building blocks, often called linkers or nodes, into predetermined, ordered, and porous extended structures. acs.orguni-hannover.de This field has given rise to highly versatile classes of materials, most notably Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). acs.orgchemscene.com
Isophthalaldehyde (B49619) and its derivatives are crucial building blocks in this domain. The two aldehyde (–CHO) groups, positioned at the 1 and 3 positions of the benzene (B151609) ring, provide ideal connection points for forming crystalline frameworks. In the synthesis of COFs, these aldehyde groups react with amine-containing molecules to form stable imine linkages, creating porous, two-dimensional or three-dimensional organic networks. nih.gov Similarly, isophthalic acids (the oxidized form of isophthalaldehydes) are widely used as organic linkers in the construction of MOFs, where the carboxylate groups coordinate with metal ions or clusters. nih.govresearchgate.net The geometry of the isophthalaldehyde unit dictates the topology and pore structure of the resulting framework, making it a fundamental component in the design of materials for gas storage, separation, and catalysis. nih.govresearchgate.net
| Framework Type | Role of Isophthalaldehyde Derivative | Key Linkage Formed | Resulting Material Properties |
|---|---|---|---|
| Covalent Organic Frameworks (COFs) | Organic Linker (Building Block) | Imine (from reaction with amines) | High Porosity, Thermal Stability, Tunable Functionality |
| Metal-Organic Frameworks (MOFs) | Precursor to Isophthalic Acid Linkers | Metal-Carboxylate Coordination | Crystalline Structure, High Surface Area, Catalytic Sites |
Future Directions: Investigating 5 Trifluoromethyl Isophthalaldehyde
Direct Synthetic Routes to this compound
Direct synthesis methods provide a straightforward approach to this compound, often involving the introduction of the trifluoromethyl group onto a pre-existing isophthalaldehyde framework or building the molecule from smaller trifluoromethylated precursors.
Strategies Involving Trifluoromethylating Agents and Isophthalaldehyde Precursors
The direct trifluoromethylation of aromatic compounds is a powerful strategy for synthesizing molecules like this compound. This typically involves the use of specialized reagents capable of delivering a CF₃ group to an aromatic ring. While direct trifluoromethylation of isophthalaldehyde itself is not widely documented, analogous reactions on similar substrates provide insight into potential synthetic routes.
Modern trifluoromethylation methods can be categorized into electrophilic, nucleophilic, and radical pathways. cas.cn Electrophilic trifluoromethylating agents, such as hypervalent iodine reagents (e.g., Togni reagents), are capable of adding a "CF₃⁺" equivalent to electron-rich aromatic rings. nih.govresearchgate.net For a substrate like isophthalaldehyde, which is electron-deficient due to the two aldehyde groups, this approach would be challenging without prior modification of the ring's electronic properties.
Nucleophilic trifluoromethylation, often employing reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), known as the Ruppert-Prakash reagent, is another common method. researchgate.net This approach is typically used for addition to carbonyl groups or in metal-catalyzed cross-coupling reactions. researchgate.net Radical trifluoromethylation offers a further alternative, often initiated by photoredox catalysis, and can be effective for a broad range of substrates. sci-hub.sersc.org
A plausible, though not explicitly detailed in the search results for this specific molecule, synthetic route could involve the trifluoromethylation of a protected or derivatized isophthalaldehyde precursor, followed by deprotection or conversion to the dialdehyde (B1249045). For instance, starting with a di-iodinated isophthalaldehyde derivative would allow for a metal-catalyzed cross-coupling reaction with a CF₃ source.
| Reagent Type | Example Reagent | General Application |
| Electrophilic | Togni Reagents | Trifluoromethylation of electron-rich arenes and nucleophiles. nih.govresearchgate.net |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Trifluoromethylation of carbonyls and in cross-coupling reactions. researchgate.net |
| Radical | Trifluoroiodomethane (CF₃I) | Radical C-H trifluoromethylation, often with photoredox catalysis. researchgate.net |
Palladium-Catalyzed Coupling Approaches in the Synthesis of Oligomers from this compound
While the direct synthesis of this compound via palladium-catalyzed coupling is one aspect, this compound also serves as a monomer in the synthesis of oligomers and polymers. Palladium-catalyzed cross-coupling reactions are fundamental to modern polymer chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govnih.gov
For instance, a dihalo-aromatic compound can be coupled with a molecule containing two boronic acid groups (Suzuki coupling), two terminal alkynes (Sonogashira coupling), or other organometallic reagents. Although specific examples of oligomers derived solely from this compound were not found, the aldehyde functionalities could be converted to reactive groups suitable for polymerization. Alternatively, the aldehyde groups themselves can participate in polymer-forming reactions like polycondensation.
Palladium-catalyzed reactions are also pivotal for the synthesis of trifluoromethylated aromatic compounds in general, which can then be further functionalized to produce isophthalaldehydes. For example, the palladium-catalyzed trifluoromethylation of aryl chlorides is a well-established method. nih.govmit.edu This suggests a synthetic strategy where a dichlorinated benzene (B151609) derivative is first trifluoromethylated, followed by the introduction of the two aldehyde groups.
Multicomponent Reaction Pathways for this compound Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. nih.govmdpi.com
One-Pot Condensation Reactions Utilizing Fluorinated Reagents and Isophthalaldehyde
One-pot syntheses that lead to fluorinated aromatic structures are of significant interest. rsc.orgamanote.comnih.gov While a direct one-pot synthesis of this compound from isophthalaldehyde and a fluorinating agent is not explicitly described, MCRs are widely used to generate highly substituted aromatic rings. It is conceivable that a carefully designed MCR could assemble the this compound skeleton from simpler, non-aromatic fluorinated building blocks.
For example, isocyanide-based multicomponent reactions are known to produce a wide variety of heterocyclic and carbocyclic compounds. mdpi.comresearchgate.netnih.gov A strategy could involve a fluorinated building block, an isocyanide, and a component that could ultimately be converted to the two aldehyde groups on the aromatic ring. These reactions often proceed through a series of cycloadditions and rearrangements to build the final aromatic core.
Microwave-Assisted Synthetic Enhancements for this compound Derivatives
Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates, often leading to higher yields and cleaner products. chemijournal.comnih.govrsc.orgnih.govjmrionline.com The application of microwave irradiation can be particularly beneficial for the synthesis of fluorinated compounds, which can sometimes require harsh reaction conditions.
For instance, the synthesis of Schiff base derivatives from trifluoromethyl-substituted anilines and salicylaldehydes has been shown to be significantly accelerated under microwave irradiation. chemijournal.com This indicates that reactions involving trifluoromethylated aromatic aldehydes can be efficiently promoted by microwaves. While not a direct synthesis of the target molecule, this demonstrates the utility of microwave assistance in reactions involving its derivatives. The synthesis of various trifluoromethyl-substituted heterocyclic compounds has also been successfully achieved using microwave-assisted one-pot procedures. nih.govnih.gov This suggests that a microwave-assisted MCR could be a viable, though currently undemonstrated, route to this compound or its precursors.
| Method | Key Features | Potential Application |
| One-Pot Condensation | High atom economy, convergence, and efficiency. nih.gov | Assembly of the trifluoromethylated aromatic core from simpler precursors. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and cleaner reactions. rsc.orgjmrionline.com | Acceleration of steps in the synthesis of the target molecule or its derivatives. |
Functionalization Strategies for Trifluoromethyl Group Incorporation onto Isophthalaldehyde Frameworks
Incorporating a trifluoromethyl group onto a pre-existing isophthalaldehyde framework presents a significant challenge due to the deactivating nature of the two aldehyde groups. However, several strategies can be envisioned based on modern organofluorine chemistry. cas.cnresearchgate.netresearchgate.net
One approach would be to first convert the aldehyde groups into functionalities that are more tolerant of trifluoromethylation conditions or that can direct the reaction to the desired position. For example, the aldehydes could be protected as acetals. The resulting acetal-protected isophthalaldehyde would be less electron-deficient, potentially allowing for electrophilic or radical trifluoromethylation at the 5-position. Following the introduction of the CF₃ group, the acetals could be hydrolyzed to regenerate the aldehyde functionalities.
Another strategy involves the use of transition-metal-catalyzed C-H activation. researchgate.net While challenging on such an electron-poor ring, specialized directing groups could be temporarily installed to facilitate palladium- or copper-catalyzed C-H trifluoromethylation at the target position. Subsequent removal of the directing group would yield the desired product.
Finally, a route starting from a precursor that already contains a group at the 5-position that can be converted to a trifluoromethyl group is a viable option. For example, 5-iodoisophthalaldehyde (B1445538) could potentially undergo a copper-mediated trifluoromethylation reaction. Alternatively, a carboxylic acid group at the 5-position could be a precursor for a Hunsdiecker-type reaction to install a halogen, which is then followed by a trifluoromethylation step.
Nucleophilic Trifluoromethylation Protocols for Aldehydes and Ketones (Contextual)
Nucleophilic trifluoromethylation is a fundamental method for installing a CF3 group onto carbonyl carbons, directly leading to trifluoromethylated alcohols which are valuable precursors. semanticscholar.orgresearchgate.net This approach involves the reaction of a nucleophilic "CF3-" equivalent with an electrophilic carbonyl group of an aldehyde or ketone. benthamdirect.com
The most widely utilized reagent for this transformation is (trifluoromethyl)trimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent. semanticscholar.orgresearchgate.net TMSCF3 itself is unreactive towards carbonyl compounds and requires activation by a nucleophilic initiator to generate the trifluoromethide anion (CF3-). semanticscholar.org This activation is typically achieved using catalytic amounts of fluoride (B91410) salts (e.g., CsF, TBAF) or other bases.
The reaction mechanism proceeds via the formation of a hypervalent silicon intermediate, which then delivers the trifluoromethyl nucleophile to the aldehyde or ketone. The resulting trifluoromethylated alkoxide is subsequently trapped by the silyl (B83357) group, and a final hydrolysis step liberates the desired trifluoromethyl alcohol. researchgate.net
A variety of catalytic systems have been developed to improve the efficiency and scope of this reaction. These include the use of Lewis acids, such as TiF4 and MgCl2, and organocatalysts like N-heterocyclic carbenes and superbases. semanticscholar.orgresearchgate.net These catalysts facilitate the reaction under mild conditions and can offer selectivity for aldehydes over ketones. semanticscholar.org Another approach involves the photoinduced reduction of trifluoromethyl iodide (CF3I) with tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to generate the trifluoromethyl anion for addition to carbonyls. organic-chemistry.org
The operational simplicity and compatibility with various functional groups make this one-pot procedure a valuable tool for accessing important fluorinated compounds. acs.org
Table 1: Examples of Nucleophilic Trifluoromethylating Reagents and Activators
| Reagent | Activator/Catalyst | Substrate |
| (Trifluoromethyl)trimethylsilane (TMSCF3) | Tetrabutylammonium fluoride (TBAF) | Aldehydes, Ketones |
| (Trifluoromethyl)trimethylsilane (TMSCF3) | Cesium fluoride (CsF) | ortho-formyl cinnamate (B1238496) derivatives |
| (Trifluoromethyl)trimethylsilane (TMSCF3) | Titanium(IV) fluoride (TiF4) | 2-Naphthaldehyde |
| Trifluoromethyl iodide (CF3I) | Tetrakis(dimethylamino)ethylene (TDAE) | Aldehydes, Ketones |
Radical Trifluoromethylation of Aromatic and Heteroaromatic Systems (Contextual)
Radical trifluoromethylation has emerged as a powerful and complementary strategy for the direct introduction of a CF3 group into aromatic and heteroaromatic rings. researchgate.netprinceton.edu This method avoids the need for pre-functionalized substrates, such as organohalides or organometallic reagents, offering a more direct and efficient route to trifluoromethylated arenes. researchgate.net
These reactions proceed via the generation of a trifluoromethyl radical (•CF3), which is a highly electrophilic species. nih.gov This radical can be generated from various precursors through different initiation methods, including photoredox catalysis, oxidation, or thermal decomposition. researchgate.netorientjchem.org Common sources of the •CF3 radical include triflyl chloride, Togni's reagent, and sodium triflinate (Langlois' reagent). researchgate.netprinceton.edu
Visible-light photoredox catalysis has become a particularly prominent method for generating •CF3 radicals under mild conditions. princeton.eduorientjchem.org In a typical cycle, a photocatalyst, such as [Ru(bpy)3]Cl2 or an iridium complex, is excited by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) process with a CF3 source to generate the trifluoromethyl radical. This radical then adds to the aromatic or heteroaromatic substrate, and a subsequent oxidation and deprotonation sequence yields the trifluoromethylated product. princeton.eduorientjchem.org
A key advantage of radical trifluoromethylation is its ability to functionalize electron-rich and unactivated aromatic systems. princeton.edu However, a common challenge is controlling the regioselectivity, as the direct trifluoromethylation of aromatic systems can sometimes lead to mixtures of regioisomers. researchgate.net Despite this, the methodology shows broad functional group tolerance and has been successfully applied to complex molecules, including late-stage drug development. princeton.edu
Table 2: Common Reagents for Radical Trifluoromethylation
| Reagent | Method of •CF3 Generation | Application |
| Triflyl chloride (CF3SO2Cl) | Photoredox Catalysis | Arenes, Heteroarenes |
| Togni's Reagent | Photoredox Catalysis / Copper Catalysis | Alkenes, Arenes |
| Sodium triflinate (CF3SO2Na) | Oxidation (e.g., with t-BuOOH) | Alkenes, Alkynes |
| Umemoto's Reagent | Photoredox Catalysis | Alkenes, Heterocycles |
Reactions Involving Aldehyde Functionalities of this compound
This compound is a versatile aromatic dialdehyde whose reactivity is dominated by its two carbonyl groups. The presence of the trifluoromethyl group significantly influences the chemical behavior of these aldehyde functionalities, rendering them highly susceptible to nucleophilic attack.
The reaction of aldehydes and ketones with primary amines yields imines, also known as Schiff bases, through a condensation reaction that eliminates a molecule of water. masterorganicchemistry.comlibretexts.org This transformation is fundamental in organic synthesis. The formation of an imine involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate. nih.gov This process is often catalyzed by acid, with the optimal reaction rate typically observed around a pH of 5. libretexts.org
In the case of this compound, the aldehyde groups are activated towards nucleophilic attack due to the strong electron-withdrawing nature of the trifluoromethyl substituent. nih.gov This enhanced electrophilicity of the carbonyl carbons facilitates a rapid reaction with primary amines. Given that the molecule possesses two aldehyde groups, it can react with primary amines in various stoichiometries to produce diverse products. Reaction with two equivalents of a monoamine can lead to the formation of a di-imine, while reaction with one equivalent of a diamine can result in the formation of macrocyclic structures or polymeric materials.
Table 1: Products from Imine Formation with this compound
| Reactant (Primary Amine) | Stoichiometry | Potential Product Structure |
|---|---|---|
| R-NH₂ (Monoamine) | 2 equivalents | Di-imine |
The aldehyde functionalities of this compound can be readily reduced to primary alcohols, yielding the corresponding diol, [5-(trifluoromethyl)benzene-1,3-diyl]dimethanol. This transformation is a standard procedure in organic chemistry, typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The reduction converts the two C=O double bonds of the aldehydes into C-OH single bonds. This process is valuable for synthesizing polyol compounds which can serve as building blocks for polyesters, polyurethanes, and other complex molecules. The strong electron-withdrawing trifluoromethyl group enhances the reactivity of the aldehyde groups, making them excellent substrates for reduction.
Table 2: General Reduction of this compound
| Starting Material | Reagent | Product |
|---|
Condensation reactions are a class of reactions in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. rsc.org The two aldehyde groups on this compound make it an ideal substrate for a variety of condensation reactions aimed at synthesizing complex organic structures.
Beyond simple imine formation, these reactions can be used to construct intricate heterocyclic and polycyclic systems. For example, condensation with bifunctional nucleophiles can lead to the formation of large rings or polymers. The enhanced electrophilicity of the aldehyde carbons, due to the trifluoromethyl group, drives these reactions efficiently, often under mild conditions. These condensation pathways are crucial in the synthesis of fine chemicals and biologically significant molecules. jocpr.com
The Knoevenagel condensation is a key carbon-carbon bond-forming reaction in organic synthesis. sphinxsai.com It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (EWGs)—in the presence of a weak base catalyst like piperidine. sphinxsai.comrsc.org
Isophthalaldehyde and its derivatives are excellent substrates for the Knoevenagel condensation. sphinxsai.com The reaction can proceed on one or both aldehyde groups, leading to mono- or di-substituted products. The electron-withdrawing trifluoromethyl group in this compound would be expected to significantly accelerate this reaction by increasing the partial positive charge on the carbonyl carbons, thus making them more susceptible to attack by the carbanion generated from the active methylene compound. The products of this reaction, substituted styrenes, are valuable intermediates in the synthesis of pharmaceuticals, cosmetics, and optical sensors. sphinxsai.com
Table 3: Knoevenagel Condensation with Isophthalaldehyde Derivatives
| Active Methylene Compound | Electron-Withdrawing Groups (EWG) | Expected Product Type |
|---|---|---|
| Malononitrile | -CN, -CN | Dicyanovinylarene |
| Ethyl Cyanoacetate | -CN, -COOEt | Cyanoacrylic acid ester derivative |
Influence of the Trifluoromethyl Substituent on the Reactivity Profile of this compound
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its profound influence on the reactivity of this compound stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect). mdpi.comorientjchem.org
This strong inductive pull of electrons has two major consequences for the molecule's reactivity:
Activation of Aldehyde Groups: The -CF₃ group strongly withdraws electron density from the aromatic ring. This effect is relayed to the aldehyde groups, significantly increasing the electrophilicity (the partial positive charge) of the carbonyl carbons. nih.gov This activation makes the aldehyde groups exceptionally reactive towards nucleophiles, facilitating reactions such as imine formation, reduction, and condensation. nih.gov
Deactivation of the Aromatic Ring: The electron-withdrawing nature of the -CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). By pulling electron density out of the π-system, it makes the ring less nucleophilic and thus less likely to attack electrophiles.
In essence, the trifluoromethyl group channels the reactivity of the molecule towards the aldehyde functionalities, making it a highly specific and efficient building block for syntheses that rely on nucleophilic addition to carbonyl groups. mdpi.com
Enhanced Chemical Reactivity and Stability Attributed to Trifluoromethylation
The presence of a trifluoromethyl (-CF3) group on the aromatic ring of this compound significantly influences its chemical reactivity and stability. nih.gov This substituent is well-known for its strong electron-withdrawing nature, which alters the electronic properties of the benzene ring and, consequently, the reactivity of the attached aldehyde functional groups. mdpi.com
The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high metabolic and chemical stability of trifluoromethylated compounds. nih.gov This inherent stability makes the -CF3 group a desirable feature in the design of robust molecules for various applications. The electron-withdrawing effect of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution. youtube.com However, it enhances the electrophilicity of the aldehyde carbons, making them more susceptible to nucleophilic attack. This increased reactivity of the aldehyde groups is a key feature in the derivatization of this compound.
The trifluoromethyl group's influence on the molecule's properties can be summarized in the following table:
| Property Affected | Influence of the Trifluoromethyl Group | Scientific Rationale |
| Reactivity of Aldehyde Groups | Increased reactivity towards nucleophiles | The strong electron-withdrawing nature of the -CF3 group enhances the partial positive charge on the aldehyde carbons. |
| Aromatic Ring Reactivity | Deactivated towards electrophilic substitution | The -CF3 group withdraws electron density from the benzene ring, making it less susceptible to attack by electrophiles. youtube.com |
| Chemical Stability | Increased stability | The high bond energy of the C-F bonds contributes to the overall robustness of the molecule. nih.gov |
| Lipophilicity | Increased lipophilicity | The fluorine atoms enhance the nonpolar character of the molecule, which can influence its solubility and interactions with biological systems. nih.govmdpi.com |
These altered properties make this compound a versatile building block in organic synthesis, allowing for specific chemical transformations that might be less efficient with unsubstituted isophthalaldehyde.
Advanced Derivatization Strategies for this compound
The dual aldehyde functionalities of this compound, coupled with the activating effect of the trifluoromethyl group, provide a platform for a variety of advanced derivatization strategies. These strategies enable the construction of complex molecular architectures, including the introduction of new functionalities for further reactions and the synthesis of diverse heterocyclic systems.
Introduction of Boronic Ester Moieties for Subsequent Cross-Coupling Reactions
While direct examples of the introduction of boronic ester moieties onto this compound are not extensively documented in readily available literature, the principles of organic synthesis allow for a discussion of potential strategies. A common method for the synthesis of aryl boronic esters is the Miyaura borylation reaction, which typically involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent.
A plausible synthetic route to a boronic ester derivative of this compound could involve a precursor molecule where one of the aldehyde groups is protected, and a halogen atom is present on the aromatic ring. This halogenated and protected intermediate could then undergo a Miyaura borylation to install the boronic ester functionality. Subsequent deprotection of the aldehyde would yield the desired product, ready for Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the coupling of the boronic ester-containing molecule with a wide range of organic halides.
The general scheme for a potential Suzuki-Miyaura coupling involving a derivative of this compound is presented below:
Hypothetical Reaction Scheme for Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Aryl or Heteroaryl Boronic Ester (derived from this compound) | Aryl or Heteroaryl Halide | Palladium Catalyst (e.g., Pd(PPh3)4) | Biaryl or Heterobiaryl Compound |
This strategy would enable the synthesis of a diverse library of compounds with a central trifluoromethylated benzene ring connected to various aromatic or heteroaromatic systems, which is a common motif in medicinal chemistry and materials science.
Cyclization Reactions for Heterocyclic Compound Synthesis Utilizing Aldehyde Groups
The two aldehyde groups of this compound are prime reaction sites for cyclization reactions to form a variety of heterocyclic compounds. The enhanced electrophilicity of the aldehyde carbons facilitates condensation reactions with binucleophilic reagents.
One important class of reactions is the cyclocondensation with 1,2-diamines to form quinoxalines or with other diamines to form benzodiazepines. For instance, the reaction of this compound with o-phenylenediamine (B120857) would be expected to yield a trifluoromethyl-substituted quinoxaline (B1680401) derivative. Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities. asianpubs.orgnih.govsapub.orgresearchgate.netorganic-chemistry.org
Similarly, condensation with 1,2-diaminobenzene derivatives can lead to the formation of 1,5-benzodiazepines, another important class of heterocyclic compounds with significant pharmaceutical applications. nih.govresearchgate.netresearchgate.netnih.gov The general reaction involves the formation of a di-imine intermediate, which then undergoes cyclization.
The following table illustrates potential cyclization reactions with this compound:
| Reactant | Product Class | Potential Heterocyclic Ring System |
| o-Phenylenediamine | Quinoxaline | A six-membered heterocyclic ring containing two nitrogen atoms fused to a benzene ring. |
| Substituted 1,2-Diaminobenzene | Benzodiazepine | A seven-membered heterocyclic ring containing two nitrogen atoms fused to a benzene ring. |
These cyclization reactions provide a direct and efficient route to complex heterocyclic systems, leveraging the reactivity of the aldehyde groups in this compound. The resulting trifluoromethylated heterocycles are of significant interest for the development of new materials and therapeutic agents.
Applications of 5 Trifluoromethyl Isophthalaldehyde in Advanced Materials Science
Metal-Organic Frameworks (MOFs) and Related Coordination Polymers
Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. tcichemicals.com The choice of organic linker is crucial as it dictates the resulting framework's topology, porosity, and functionality.
5-(Trifluoromethyl)isophthalaldehyde as a Ligand Linker Precursor in MOF Synthesis
In the context of MOF synthesis, this compound is not typically used as the direct linking molecule. Instead, it serves as a crucial synthetic precursor to the actual organic linker. The aldehyde functional groups are generally oxidized to carboxylic acid groups to form 5-(trifluoromethyl)isophthalic acid. This dicarboxylic acid then acts as the bitopic linker, coordinating with metal centers to form the extended, porous network of the MOF. The isophthalate (B1238265) core imposes a specific angular geometry (120° between coordination sites), which directs the self-assembly process.
The synthesis pathway from the aldehyde precursor to the dicarboxylate linker is a critical step that enables the incorporation of the trifluoromethyl group into the final MOF structure. This pre-functionalization of the linker is a key strategy in what is known as reticular chemistry, allowing for the precise placement of functional groups within the porous framework.
Rational Design Principles for MOF Topologies and Porosity Control Utilizing Isophthalaldehyde (B49619) Linkers
The geometry of the organic linker is a primary determinant of the final MOF topology. Isophthalate-based linkers, derived from precursors like this compound, are V-shaped and connect to metal centers at an angle of approximately 120°. This specific geometry, in conjunction with the coordination environment of the chosen metal ion or cluster (Secondary Building Unit, SBU), allows for the predictable construction of various network topologies.
By carefully selecting the metal SBU and the isophthalate linker, chemists can rationally design MOFs with targeted pore sizes and shapes. For example, combining a V-shaped dicarboxylate linker with a paddlewheel SBU can lead to the formation of frameworks with specific network topologies like pto or nbo . The length of the linker can be modified to control the pore dimensions, while the functional groups appended to the linker's core, such as the trifluoromethyl group, line the pore walls and dictate the surface chemistry. This level of control is fundamental to creating MOFs tailored for specific applications like gas storage and separation. tcichemicals.com
Impact of the Trifluoromethyl Group on MOF Stability and Functional Properties
The introduction of trifluoromethyl (-CF3) groups into the organic linkers of MOFs has a profound impact on the material's properties, primarily enhancing its chemical stability and modifying its surface characteristics. acs.orgnih.gov The strong electron-withdrawing nature and the hydrophobicity of the -CF3 group are key to these effects.
Research has shown that positioning trifluoromethyl groups on the organic linkers can create a shielding effect around the metal-carboxylate coordination nodes. acs.orgnih.gov This bulky and hydrophobic group can physically hinder the approach of guest molecules, such as water or other nucleophiles, that could otherwise attack and break the coordination bonds, leading to framework decomposition. acs.org This effect significantly improves the MOF's stability in the presence of moisture, acids, and bases. acs.orgnih.gov For instance, a UiO-67 MOF functionalized with ortho-positioned trifluoromethyl groups demonstrated remarkable stability, remaining intact even after treatment with boiling water and strong acids. acs.orgnih.gov
Furthermore, the presence of fluorine atoms increases the hydrophobicity of the framework's pores. nih.gov This property is highly desirable for applications involving the separation of nonpolar molecules from humid gas streams or for creating a more stable environment for catalysis. The C-F bonds also alter the electronic properties of the pores, which can enhance interactions with specific guest molecules, such as CO2, improving adsorption selectivity. researchgate.net
| Property | Effect of Trifluoromethyl (-CF3) Group | Underlying Mechanism | Reference |
|---|---|---|---|
| Chemical Stability | Significantly Increased | Steric hindrance and hydrophobicity create a "shielding effect" around metal clusters, preventing attack by water or other guest molecules. | acs.orgnih.gov |
| Hydrophobicity | Increased | The C-F bonds are nonpolar and water-repellent, leading to a less hydrophilic pore environment. | nih.gov |
| Gas Sorption | Enhanced affinity for specific molecules (e.g., CO2) | The strong polarity of the C-F bond can lead to favorable dipole-quadrupole interactions with certain guest molecules. | nih.govresearchgate.net |
| Structural Integrity | Improved resistance to degradation | Protection of the coordination bonds from hydrolysis and chemical attack. | acs.org |
Strategies for Integration into MOF/COF Hybrid Architectures
MOF/COF hybrid materials combine the distinct properties of both frameworks into a single, synergistic composite. researchgate.net The aldehyde functionality of this compound makes it and its derivatives particularly useful in strategies for creating these hybrids, especially in core-shell or layered arrangements.
One common strategy is the "COF-on-MOF" approach. researchgate.netresearchgate.net In this method, a pre-synthesized MOF is surface-functionalized with reactive groups that can initiate the growth of a COF layer. For example, a MOF constructed with amino-functionalized linkers can be exposed to a solution containing this compound. An imine-condensation reaction would then occur on the MOF's surface, forming a crystalline and porous COF shell around the MOF core. This creates a hierarchical pore system where the MOF core and COF shell can perform different functions, such as sequential catalysis or selective filtration. nih.gov
Conversely, in a "MOF-on-COF" strategy, a COF synthesized with available coordination sites could serve as a template for the growth of a MOF. researchgate.net The precise placement of functional groups, enabled by precursors like this compound, is key to engineering the interface between the two frameworks and ensuring strong covalent linkages. researchgate.net
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks are porous, crystalline polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds. Their high thermal stability, low density, and permanent porosity make them promising materials for a range of applications.
This compound as a Building Block for Imine-Linked COFs
The dialdehyde (B1249045) functionality of this compound makes it an ideal building block for the synthesis of 2D or 3D imine-linked COFs. The synthesis typically involves a Schiff base condensation reaction between the aldehyde groups of this compound and the amine groups of a multitopic amine linker (e.g., a planar triamine like 1,3,5-tris(4-aminophenyl)benzene). nih.govresearchgate.net
This reaction is often reversible, which allows for "error-checking" during the synthesis, leading to the formation of a highly crystalline and ordered framework rather than an amorphous polymer. The resulting imine-linked COFs are known for their high chemical stability, particularly when compared to early boronate-ester-linked COFs. ohiolink.edu
The inclusion of the this compound monomer imparts specific properties to the resulting COF. The -CF3 group projects into the pores of the framework, which, similar to its effect in MOFs, increases the material's hydrophobicity and can create specific binding sites for guest molecules. This functionalization can enhance the COF's performance in applications such as gas separation, where the fluorinated channels can show preferential adsorption for certain gases. nih.govrsc.org
| Building Block (Monomer) | Functional Group | Role in Imine-COF Synthesis | Resulting Feature |
|---|---|---|---|
| This compound | Aldehyde (-CHO) | Reacts with amines to form imine bonds (C=N). | Forms the nodes or edges of the COF network. |
| 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | Amine (-NH2) | Reacts with aldehydes to form imine bonds (C=N). | Forms the complementary nodes or linkers in the COF network. |
| 1,3,5-Tris-(4-aminophenyl)triazine (TAPT) | Amine (-NH2) | Reacts with aldehydes, introducing additional nitrogen into the framework. | Creates a nitrogen-rich framework with potentially different electronic properties. |
Exploration of Structural Diversity and Tunable Pore Architectures in COF Synthesis
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov The ability to pre-design their structures by choosing specific monomers allows for exceptional control over pore size, geometry, and functionality. nih.govmdpi.com The use of linkers like this compound contributes significantly to the structural diversity and tunability of COF architectures.
The geometry of the building blocks dictates the resulting topology of the framework. mdpi.com By reacting a C2-symmetric dialdehyde linker such as this compound with multi-functional amine linkers of different geometries (e.g., C3-symmetric triamines or C4-symmetric tetraamines), a wide variety of network topologies, such as hexagonal or square lattices, can be achieved. This modular approach allows for the systematic variation of pore dimensions and the creation of hierarchical pore structures.
For instance, researchers have successfully designed and synthesized dual-pore COFs by combining monomers of different symmetries. One such example involved the synthesis of a fluorine-containing COF with a complex hexagram-like structure, demonstrating that intricate and pre-designed pore architectures are accessible through judicious monomer selection. jlu.edu.cn The introduction of functional groups on the linkers, such as the trifluoromethyl group, further expands the structural possibilities, enabling the engineering of the pore environment's chemical characteristics. This level of control is crucial for tailoring COFs for specific applications, from gas storage and separation to catalysis. nih.govmdpi.com
Elucidating the Influence of the Trifluoromethyl Group on COF Porosity and Performance
The trifluoromethyl group on the this compound linker imparts unique and advantageous properties to the resulting COFs, significantly influencing their porosity and performance. The strong electron-withdrawing nature of the -CF3 group can modify the electronic properties of the COF framework, which is beneficial for applications in photocatalysis and electronics. researchgate.netacs.org
One of the most notable effects of trifluoromethylation is the enhancement of chemical stability. A fluorine-containing COF, ETTA-TFA-COF, was shown to exhibit excellent stability in alkaline solutions compared to structurally similar COFs that lacked fluorine atoms. jlu.edu.cn This increased robustness is critical for maintaining the structural integrity and porosity of the COF under harsh operational conditions, thereby extending its functional lifetime.
Furthermore, the presence of fluorine can enhance the performance of COFs in specific applications. A trifluoromethyl COF (CF3-COF) was developed for solid-phase microextraction (SPME) of per- and poly-fluoroalkyl substances (PFAS). bcu.ac.uk This CF3-COF coating demonstrated superior extraction performance compared to non-fluorinated COF and other commercial coatings. bcu.ac.uk Density functional theory calculations revealed that this enhanced capability is due to a strong fluorine affinity between the trifluoromethyl groups of the COF and the target PFAS molecules, illustrating how the -CF3 group can be leveraged to create highly selective and efficient materials. bcu.ac.uk
| Feature | Influence of Trifluoromethyl Group | Source(s) |
| Chemical Stability | Enhances stability, particularly in alkaline solutions. | jlu.edu.cn |
| Electronic Properties | Modifies the framework's electronic structure due to its electron-withdrawing nature. | researchgate.netacs.org |
| Performance | Improves performance in specific applications like PFAS extraction due to fluorine-fluorine interactions. | bcu.ac.uk |
| Porosity | Contributes to robust and stable porous structures. | jlu.edu.cn |
Mechanistic and Kinetic Considerations in COF Formation from Dialdehyde Linkers
The formation of crystalline COFs from dialdehyde linkers like this compound typically proceeds through the formation of imine bonds via condensation with amine linkers. The success of COF synthesis hinges on the principle of reversible covalent bond formation. This reversibility allows for "error-correction" during the polymerization process, where mismatched or misaligned connections can break and reform, ultimately leading to a thermodynamically stable, ordered crystalline framework rather than a kinetically trapped, amorphous polymer.
The mechanism for imine-based COF formation involves the initial rapid reaction of aldehyde and amine monomers to form oligomeric species. acs.org These oligomers can then stack or assemble into metastable layered structures. Through a process of templated polymerization or recrystallization of an amorphous intermediate, these structures evolve into crystalline COF domains that precipitate from the solution. The kinetics of this process, including the rates of nucleation and crystal growth, can be influenced by various factors such as temperature, solvent, and the presence of catalysts or modulators. For instance, the addition of modulators can slow the rate of COF formation, leading to an increased induction period but ultimately resulting in higher quality, more crystalline materials. acs.org
Polymeric Materials Synthesis Utilizing this compound
Beyond COFs, this compound is a versatile monomer for the synthesis of other high-performance polymeric materials through various polymerization techniques.
Condensation Polymerization Pathways for Macromolecular Structure Formation
Condensation polymerization, also known as step-growth polymerization, is a primary route for synthesizing polymers from bifunctional monomers like this compound. taylorfrancis.com In this process, the two aldehyde groups can react with another bifunctional monomer, releasing a small molecule like water with each bond formation.
Common condensation polymerization pathways involving dialdehydes include:
Polyimine (Schiff Base) Formation: Reaction with diamines leads to the formation of polyimines, which contain repeating R-CH=N-R' units. These polymers are often conjugated and can possess interesting electronic and optical properties.
Polyacetal Formation: Condensation with diols results in the formation of polyacetals.
Knoevenagel Condensation: Reaction with compounds containing active methylene (B1212753) groups (e.g., malononitrile, phenylacetonitrile) can yield polymers with carbon-carbon double bonds in the backbone.
Wittig Reaction: Polycondensation with bis(phosphonium salts) can produce polymers containing vinylene units.
These reactions allow for the creation of a diverse range of linear or cross-linked macromolecular structures, where the properties are defined by the choice of the co-monomer and the nature of the resulting linkage. scispace.com
Development of Polymers with Enhanced Thermal and Chemical Resistance Attributed to Trifluoromethylation
A key advantage of using this compound in polymer synthesis is the enhanced thermal and chemical stability conferred by the -CF3 group. The incorporation of trifluoromethyl groups into aromatic polymer backbones is a well-established strategy for developing high-performance materials. researchgate.net
In addition to thermal stability, fluorination enhances chemical resistance. The bulky and chemically inert nature of the -CF3 groups can shield the polymer backbone from chemical attack. Fluorinated polymers are widely recognized for their excellent resistance to a broad range of chemicals and solvents. researchgate.net This combination of high thermal stability and chemical inertness makes polymers derived from this compound suitable for applications in demanding environments, such as in the aerospace, electronics, and chemical processing industries. researchgate.netresearchgate.net
| Polymer Type | Property Enhancement by -CF3 Group | Example TGA (5% weight loss) | Source(s) |
| Poly(arylene ether)s | Higher thermal and thermo-oxidative stability, improved solubility, lower dielectric constant. | Up to 536 °C | researchgate.netacs.org |
| Aromatic Polyimides | Enhanced optical transparency, lower water uptake, high thermal resistance. | Tg > 264 °C | researchgate.netresearchgate.net |
| General Aromatic Polymers | Maintained or improved decomposition temperature, altered surface properties. | Td of polystyrene maintained after trifluoromethylation. | rsc.org |
Role of 5 Trifluoromethyl Isophthalaldehyde in Supramolecular Chemistry and Molecular Recognition
Engineering Non-Covalent Interactions in 5-(Trifluoromethyl)isophthalaldehyde-Based Systems
The strategic placement of a trifluoromethyl (-CF3) group on the isophthalaldehyde (B49619) framework is expected to significantly influence the non-covalent interactions of its derivatives. The strong electronegativity and lipophilicity of the -CF3 group can modify hydrogen bonding patterns and π-π stacking phenomena, which are fundamental to supramolecular assembly.
Investigations into Hydrogen Bonding and π-π Stacking Phenomena
However, research on other trifluoromethylated aromatic compounds provides insight into the expected interactions. The trifluoromethyl group is known to be a weak hydrogen bond acceptor. mdpi.com Furthermore, the electron-withdrawing nature of the -CF3 group creates an electron-deficient aromatic ring. This property can promote π-π stacking interactions with electron-rich aromatic systems. researchgate.netnih.gov Studies on sterically congested trifluoromethylated aromatics have shown that weak F···π and F···F contacts can be controlling factors in the assembly of crystal structures. researchgate.net It is plausible that derivatives of this compound would exhibit similar behaviors, utilizing these interactions to form ordered supramolecular structures.
Table 1: Expected Non-Covalent Interactions Involving the Trifluoromethyl Group
| Interaction Type | Description | Potential Role in Supramolecular Assembly |
|---|---|---|
| Hydrogen Bonding | The fluorine atoms of the -CF3 group can act as weak hydrogen bond acceptors (C-F···H). mdpi.com | Directional control in crystal packing and stabilization of specific conformations. |
| π-π Stacking | The electron-deficient nature of the trifluoromethylated ring favors stacking with electron-rich aromatic rings. researchgate.net | Formation of alternating donor-acceptor stacks, leading to ordered one-dimensional columns. |
| F···π / F···F Contacts | Weak electrostatic interactions between fluorine atoms and π-systems or other fluorine atoms. researchgate.net | Fine-tuning of molecular packing and stabilization of crystal lattices. |
Exploration of Molecular Recognition and Host-Guest Systems
There is currently a lack of published research on the use of this compound or its direct derivatives as components in molecular recognition or host-guest systems. Macrocycles, which are often used in host-guest chemistry, can be synthesized from a variety of aromatic building blocks, but the specific use of this aldehyde for such purposes has not been documented. researchgate.netrsc.orgfrontiersin.orgbeilstein-journals.org
Principles of Self-Assembly for this compound-Derived Architectures
The bifunctional nature of this compound makes it an ideal candidate for self-assembly processes, including the formation of coordination-driven structures and ordered layers on surfaces. The aldehyde groups can be readily converted into other functionalities, such as imines (through Schiff base condensation) or carboxylic acids, which then act as ligands for metal ions.
Directed Assembly via Coordination Bonds in Supramolecular Networks
While direct studies on coordination polymers formed from this compound are absent from the literature, extensive research has been conducted on its oxidized derivative, 5-substituted isophthalic acid. This carboxylic acid is frequently used as an organic linker to construct metal-organic frameworks (MOFs) and coordination polymers. rsc.org For instance, various zinc coordination polymers have been assembled using 5-functionalized isophthalic acids and dipyridyl co-ligands, demonstrating how substituents at the 5-position influence the final supramolecular structure. rsc.org
The synthesis of these coordination polymers typically involves the reaction of a metal salt with the isophthalic acid derivative under hydrothermal conditions. The resulting networks are stabilized by the coordination bonds between the metal ions and the carboxylate groups of the ligand. It is a common strategy in crystal engineering to use such directional bonding to create predictable and stable supramolecular architectures. nih.govnih.govnih.govuoa.gr
Construction of Ordered Architectures on Surfaces
The construction of ordered molecular architectures on surfaces using this compound as the primary building block has not been specifically reported. Research in this area typically involves molecules designed to self-assemble into monolayers or other well-defined structures on a solid substrate, but examples utilizing this particular compound are not available.
Supramolecular Catalysis Applications of this compound-Derived Assemblies
The application of supramolecular assemblies derived from this compound in the field of catalysis is an unexplored area of research. While metal-organic frameworks and other supramolecular structures are known to exhibit catalytic activity, there are no specific examples in the literature that originate from this aldehyde. nih.govrsc.orgresearchgate.netrsc.org Research into supramolecular photocatalysis often involves macrocyclic hosts or specifically designed MOFs, but none have been reported using the title compound as a precursor. beilstein-journals.orgntu.edu.sg
Catalytic Methodologies and Applications Involving 5 Trifluoromethyl Isophthalaldehyde Derivatives
Design and Synthesis of Heterogeneous Catalysts from 5-(Trifluoromethyl)isophthalaldehyde-Derived MOF/COF Scaffolds
The development of heterogeneous catalysts is crucial for sustainable chemical processes, and porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are ideal platforms. researchgate.net These materials are synthesized from molecular building blocks—typically metal nodes and organic linkers for MOFs, or purely organic units for COFs—that self-assemble into extended, porous structures. researchgate.netnih.gov The properties of these frameworks, including pore size, surface area, and chemical functionality, can be precisely tuned by rationally designing the organic linkers. researchgate.net
This compound is a precursor to a highly valuable linker for these materials. For MOF synthesis, the aldehyde groups are first oxidized to carboxylic acids to form 5-(trifluoromethyl)isophthalic acid. This dicarboxylate linker can then be reacted with various metal ions or clusters (secondary building units, SBUs) under solvothermal conditions to form robust, porous frameworks. nih.govrsc.orgrsc.org The inclusion of the trifluoromethyl group on the linker can introduce several advantageous properties to the resulting MOF catalyst:
Enhanced Stability: The strong C-F bonds can increase the thermal and chemical stability of the framework.
Modified Pore Environment: The CF3 group can tune the hydrophobicity/hydrophilicity of the pores, influencing substrate selectivity.
Altered Electronic Properties: The electron-withdrawing nature of the CF3 group can modulate the Lewis acidity of the metal nodes, potentially enhancing catalytic activity. nih.gov
Similarly, for COF synthesis, this compound can be reacted with multifunctional amines (e.g., diamines or triamines) to form crystalline porous polymers linked by imine bonds. nih.gov These trifluoromethylated COFs can serve as stable, metal-free heterogeneous catalysts with well-defined active sites within their pores. nih.gov The design principle relies on linker functionalization to create materials with high loadings of accessible catalytic sites. researchgate.net
Table 1: Comparison of Properties for MOFs with Functionalized Linkers This table presents representative data from analogous systems to illustrate the effect of linker functionalization on MOF properties.
| Framework | Organic Linker | Functional Group | Surface Area (m²/g) | Catalytic Application Example |
|---|---|---|---|---|
| UiO-66 | Terephthalic acid | -H | 1580 | Lewis Acid Catalysis |
| UiO-66-NH₂ | 2-Aminoterephthalic acid | -NH₂ | 1320 | Base Catalysis (Knoevenagel) |
| UiO-66(SH)₂ | 2,5-Dimercaptoterephthalic acid | -SH | 950 | Post-synthesis oxidation to -SO₃H for proton conductivity |
| Ce-MOF (Perfluorinated) | Perfluorinated alkyl dicarboxylate | -CF₂- | ~1100 | Photocatalytic Dye Degradation nih.gov |
Role of this compound as a Building Block in Catalytic Organic Synthesis
Beyond porous materials, this compound is a precursor for synthesizing complex molecules, particularly through metal-catalyzed reactions that construct new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for synthesizing complex aromatic structures. wikipedia.orgresearchgate.net While the aldehyde groups of this compound are not direct participants in these standard coupling reactions, the aromatic core serves as a scaffold that can be functionalized for such transformations. For instance, the benzene (B151609) ring can be halogenated to produce dihalo-trifluoromethyl-benzene derivatives, which are excellent substrates for site-selective cross-coupling reactions.
In a typical Suzuki-Miyaura reaction, a halogenated aromatic compound is coupled with an organoboron reagent (like an arylboronic acid) in the presence of a palladium catalyst and a base. researchgate.netnih.gov The regioselectivity of the coupling on a dihalogenated ring can often be controlled by the electronic and steric influence of substituents like the CF3 group. researchgate.net The electron-withdrawing CF3 group can activate adjacent positions towards oxidative addition to the palladium(0) catalyst, while steric hindrance can direct the coupling to less crowded sites. researchgate.net This allows for the stepwise and controlled synthesis of complex bi- and terphenyl structures containing a trifluoromethyl group. researchgate.net
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org Derivatives of this compound, such as the corresponding aryl bromides or iodides, could be coupled with various alkenes to append vinyl groups to the trifluoromethylated aromatic core, further expanding molecular complexity. beilstein-journals.orgmdpi.comnih.gov
Table 2: Regioselective Suzuki-Miyaura Coupling of a Dihalogenated Trifluoromethylbenzene Derivative This table shows representative results for the site-selective coupling of 1,4-dibromo-2-(trifluoromethyl)benzene with various arylboronic acids, demonstrating the principle of synthesizing complex trifluoromethylated molecules. researchgate.net
| Entry | Arylboronic Acid (ArB(OH)₂) | Equivalents of Boronic Acid | Major Product Structure | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | 1.0 | 4-Phenyl-1-bromo-2-(trifluoromethyl)benzene | 85 | High for C-4 position |
| 2 | 4-Methoxyphenylboronic acid | 1.0 | 4-(4-Methoxyphenyl)-1-bromo-2-(trifluoromethyl)benzene | 92 | High for C-4 position |
| 3 | Phenylboronic acid | 2.5 | 2,5-Diphenyl-1-(trifluoromethyl)benzene | 78 | Disubstitution |
| 4 | 4-Tolylboronic acid | 2.5 | 2,5-Di(4-tolyl)-1-(trifluoromethyl)benzene | 81 | Disubstitution |
The creation of chiral molecules with specific three-dimensional arrangements is a central goal of organic synthesis, particularly for pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect. nih.gov Enantioselective catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, producing one enantiomer in excess over the other. rsc.orgacs.org
Scaffolds derived from this compound are promising candidates for developing novel chiral ligands and organocatalysts. The two aldehyde groups provide convenient handles for reacting with chiral molecules, such as chiral diamines or amino alcohols, to form rigid and well-defined chiral Schiff base ligands or imidazolidinone catalysts. nih.gov In such a scaffold, the trifluoromethyl group is not merely a passive substituent. Its distinct properties can play a crucial role in inducing asymmetry:
Steric Influence: The bulk of the CF3 group can create a biased chiral environment, sterically blocking one face of the substrate from approaching the catalytic center, thereby directing the reaction to the other face. nih.gov
Electronic Effects: The strong electron-withdrawing nature of the CF3 group can alter the electronics of the catalytic center, affecting its reactivity and interaction with the substrate.
Non-covalent Interactions: Fluorinated groups can engage in specific non-covalent interactions (e.g., dipole-dipole, fluorous interactions) that help to lock the substrate into a specific orientation during the transition state, enhancing enantioselectivity.
For example, a chiral ligand built from this scaffold could be used in metal-catalyzed asymmetric reductions or additions to imines, leading to the synthesis of valuable α-trifluoromethyl amines. nih.gov The predictable geometry of the aromatic backbone combined with the stereodirecting influence of the CF3 group provides a rational basis for designing new and effective enantioselective catalysts.
Advanced Catalytic Transformations within Porous Frameworks Derived from this compound Linkers
The pores of MOFs and COFs act as nanoreactors, and introducing specific functionalities via the linkers enables advanced catalytic transformations. mdpi.comresearchgate.net Frameworks derived from this compound linkers can create unique catalytic environments. The presence of CF3 groups within the pores can render them more hydrophobic, favoring the adsorption of nonpolar substrates from polar solvents.
These frameworks can also exhibit shape selectivity, where the size and shape of the pores control which substrates can enter and which products can exit. youtube.com A MOF built from a this compound-derived linker could, for instance, catalyze the oxidation of various alcohols, but show a higher reaction rate for smaller substrates that can diffuse more easily through the fluorinated pores. Such materials bridge the gap between homogeneous and heterogeneous catalysis, offering the high activity and selectivity of molecular catalysts along with the recyclability and stability of solid catalysts. mdpi.com
Table 3: Catalytic Performance of a Functionalized MOF in Knoevenagel Condensation This table presents representative data for a bifunctional MOF containing both structural and catalytically active (amine) linkers, illustrating the type of transformations possible within porous frameworks. A framework derived from this compound could be designed to show similar activity, with the CF3 group modulating substrate selectivity and reaction rates.
| Entry | Aldehyde Substrate | Active Site | Reaction Time (h) | Conversion (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | -NH₂ in MOF pore | 3 | >99 |
| 2 | o-Nitrobenzaldehyde | -NH₂ in MOF pore | 10 | 65 |
| 3 | p-Nitrobenzaldehyde | -NH₂ in MOF pore | 3 | >99 |
| 4 | Benzaldehyde | Aniline (Homogeneous) | 3 | 45 |
Advanced Spectroscopic and Computational Characterization of 5 Trifluoromethyl Isophthalaldehyde and Its Assemblies
Spectroscopic Techniques for Structural Elucidation and Supramolecular Systems Analysis
A suite of spectroscopic techniques is indispensable for the comprehensive characterization of 5-(Trifluoromethyl)isophthalaldehyde. These methods provide detailed information on the molecule's covalent framework and are also sensitive to the subtle changes that occur during the formation of supramolecular assemblies.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for confirming the molecular structure.
¹H NMR : Provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic protons of the isophthalaldehyde (B49619) core will exhibit characteristic chemical shifts and coupling patterns, while the aldehyde protons will appear as a distinct singlet in the downfield region.
¹³C NMR : Reveals the carbon skeleton of the molecule. The spectrum will show distinct signals for the aldehyde carbons, the aromatic carbons (including the one bonded to the trifluoromethyl group), and the carbon of the CF₃ group itself, which will show a characteristic quartet due to coupling with the fluorine atoms.
¹⁹F NMR : This is particularly important for fluorine-containing compounds. This compound will show a singlet in the ¹⁹F NMR spectrum, and its chemical shift provides a sensitive probe of the local electronic environment. Changes in this shift upon formation of supramolecular assemblies can indicate the involvement of the CF₃ group in intermolecular interactions.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the two aldehyde groups. Additionally, characteristic bands for C-F stretching of the trifluoromethyl group and C-H and C=C vibrations of the aromatic ring will be present. In-line IR spectroscopy can be employed to monitor reactions involving the trifluoromethyl group in real-time.
UV-Visible (UV-Vis) Spectroscopy : This technique provides insights into the electronic transitions within the molecule. The aromatic system of this compound gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the molecular environment, making UV-Vis spectroscopy a useful tool for studying self-assembly processes and interactions with other molecules.
Fluorescence Spectroscopy : For systems that exhibit fluorescence, this technique can be a highly sensitive probe of molecular assembly. Changes in the emission wavelength or intensity upon aggregation can provide information about the formation of ordered structures and the nature of intermolecular interactions.
The analysis of supramolecular systems often involves monitoring changes in these spectroscopic signatures. For instance, shifts in NMR signals, changes in IR vibrational frequencies, or the appearance of new bands in UV-Vis spectra can all signify the formation of hydrogen bonds, π-π stacking, or other non-covalent interactions that drive self-assembly.
Table 1: Representative Spectroscopic Data for Functional Groups in this compound Note: These are typical ranges and the exact values for the target compound may vary.
| Technique | Functional Group | Characteristic Signal / Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
| ¹H NMR | Aromatic-H | 7.5 - 9.0 ppm |
| Aldehyde-H (CHO) | 9.5 - 10.5 ppm | |
| ¹³C NMR | Aldehyde-C (CHO) | 190 - 200 ppm |
| Aromatic-C | 120 - 150 ppm | |
| Trifluoromethyl-C (CF₃) | 120 - 130 ppm (quartet) | |
| ¹⁹F NMR | Trifluoromethyl-F (CF₃) | -60 to -70 ppm (relative to CFCl₃) |
| FT-IR | C=O Stretch (Aldehyde) | 1690 - 1715 cm⁻¹ |
| C-F Stretch (CF₃) | 1100 - 1350 cm⁻¹ (multiple strong bands) | |
| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ |
Computational Chemistry Approaches for Understanding Reactivity and Assembly
Computational chemistry provides powerful tools to complement experimental data, offering molecular-level insights into the behavior of this compound. These methods can predict properties and simulate dynamic processes that are difficult to observe directly.
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and properties of molecules. For this compound, DFT calculations can provide fundamental insights into its reactivity and potential for forming supramolecular assemblies. The choice of the functional and basis set is critical for obtaining accurate results. For organic molecules containing fluorine, hybrid functionals such as B3LYP or PBE0 are often employed.
Key properties that can be calculated using DFT include:
Optimized Molecular Geometry : DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed three-dimensional structure of the molecule.
Electronic Properties : Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. The electron-withdrawing nature of the CF₃ group is expected to lower the energy of these orbitals.
Electrostatic Potential (ESP) Map : An ESP map illustrates the charge distribution on the molecular surface. For this compound, it would show electron-deficient regions (positive potential) around the aldehyde protons and electron-rich regions (negative potential) around the oxygen atoms and the fluorine atoms, highlighting sites for potential intermolecular interactions like hydrogen bonding.
Spectroscopic Properties : DFT can be used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental results to validate both the experimental assignments and the computational model.
Table 2: Hypothetical DFT-Calculated Properties for this compound (Calculated using B3LYP/6-311+G(d,p) level of theory as an example)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Relates to electron-donating ability |
| LUMO Energy | -3.0 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.5 eV | Indicator of chemical reactivity and stability |
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. MD is particularly well-suited for investigating the self-assembly of this compound into larger structures and analyzing the dynamics of the resulting frameworks.
The simulation process involves:
System Setup : A simulation box is created containing multiple molecules of this compound, often along with a solvent (like water or an organic solvent) to mimic experimental conditions.
Force Field : A force field (e.g., OPLS, AMBER) is chosen to describe the potential energy of the system. The force field consists of a set of equations and parameters that define the interactions between atoms, including bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic).
Simulation : Newton's equations of motion are solved iteratively for each atom in the system, generating a trajectory that describes how the positions and velocities of the atoms change over time.
Analysis : The resulting trajectory is analyzed to understand the collective behavior of the molecules. This can reveal how individual molecules come together, organize into stable assemblies (like stacks, sheets, or porous frameworks), and fluctuate over time. Key analyses include calculating the root-mean-square deviation (RMSD) to assess structural stability and identifying persistent intermolecular contacts like hydrogen bonds or π-stacking.
MD simulations can provide crucial insights into the mechanisms of self-assembly, the stability of different assembled structures, and the role of specific functional groups (like the aldehyde and CF₃ groups) in directing the organization process.
Table 3: Typical Parameters for an MD Simulation of Self-Assembly
| Parameter | Example Specification | Purpose |
|---|---|---|
| Software | GROMACS, AMBER, Desmond | To run the simulation calculations |
| Force Field | OPLS-AA, GAFF (AMBER) | To model the inter- and intramolecular forces |
| System Size | ~500 molecules in a cubic box | To represent a bulk system and observe collective behavior |
| Solvent | TIP3P Water or explicit organic solvent | To mimic solution-phase conditions |
| Temperature | 300 K (controlled by a thermostat) | To simulate room temperature conditions |
| Pressure | 1 bar (controlled by a barostat) | To simulate atmospheric pressure conditions |
Future Research Directions and Emerging Applications of 5 Trifluoromethyl Isophthalaldehyde
Rational Design of Next-Generation Materials with Tailored Functionalities
The strategic design of advanced materials with precisely controlled properties is a cornerstone of modern materials science. 5-(Trifluoromethyl)isophthalaldehyde serves as a valuable monomer in the construction of sophisticated polymeric structures, such as covalent organic frameworks (COFs), due to its rigid structure and reactive aldehyde groups.
The introduction of trifluoromethyl (-CF3) groups into the backbone of these materials can impart unique and desirable characteristics. For instance, trifluoromethyl-functionalized 2D COFs have been explored for their potential in high-resolution separation of isomers. jiangnan.edu.cnnih.gov The presence of the -CF3 group, along with other functional moieties like hydroxyl groups, can create a microenvironment within the COF's pores that facilitates selective interactions, such as hydrogen bonding and dipole-dipole interactions. jiangnan.edu.cnnih.gov This allows for the effective separation of molecules with very similar physical and chemical properties, a significant challenge in various fields including environmental science and the chemical industry. jiangnan.edu.cnnih.gov
The rational design of these materials involves the careful selection of building blocks to create frameworks with tailored pore sizes, surface areas, and chemical functionalities. The predictable geometry of this compound allows for the systematic construction of ordered porous networks. Future research in this area will likely focus on synthesizing a wider variety of COFs and other porous polymers incorporating this aldehyde, targeting applications in gas storage, selective catalysis, and advanced separation technologies.
Table 1: Potential Applications of Materials Derived from this compound
| Application Area | Potential Functionality | Rationale |
| Gas Storage & Separation | Selective adsorption of gases | The trifluoromethyl groups can enhance interactions with specific gas molecules. |
| Heterogeneous Catalysis | Support for catalytic nanoparticles or active sites | The porous and stable framework can host and stabilize catalytic species. |
| Isomer Separation | High-resolution chromatographic separation | The functionalized pores can differentiate between isomers based on subtle structural differences. jiangnan.edu.cnnih.gov |
| Advanced Membranes | Selective transport of molecules | The defined pore structure can act as a molecular sieve. |
Integration of this compound into Functional Supramolecular Devices
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the bottom-up fabrication of functional devices. The aldehyde groups of this compound are capable of forming dynamic covalent bonds, such as imines, which are reversible and can be controlled by external stimuli. This property makes it an attractive component for the construction of self-assembling and responsive supramolecular systems.
Future research is anticipated to explore the integration of this compound into systems like molecular cages, stimuli-responsive gels, and self-healing materials. The trifluoromethyl group can influence the self-assembly process by introducing specific intermolecular interactions and modifying the solubility and electronic properties of the resulting supramolecular structures. The ability to control the assembly and disassembly of these structures through chemical or physical signals could lead to the development of smart materials for drug delivery, sensing, and molecular machinery.
Green Chemistry Approaches in the Synthesis and Application of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research concerning this compound will increasingly focus on developing more sustainable synthetic routes and applications.
Current synthetic methods for analogous compounds can involve multi-step processes. smolecule.com Future efforts will likely target the development of one-pot syntheses, the use of greener solvents and reagents, and the implementation of energy-efficient techniques like microwave-assisted synthesis. smolecule.com For instance, exploring catalytic methods that minimize waste and improve atom economy will be a key research direction.
In terms of applications, the use of materials derived from this compound in environmentally beneficial technologies is a promising area. For example, COFs and other porous polymers synthesized from this compound could be employed for the removal of pollutants from water or air. Their high surface area and tunable functionality make them excellent candidates for the selective adsorption of contaminants.
Exploration in Novel Catalytic and Sensor Technologies
The unique electronic properties conferred by the trifluoromethyl group make this compound an interesting building block for materials used in catalysis and sensing. The electron-withdrawing nature of the -CF3 group can influence the reactivity of the aldehyde groups and the aromatic ring, which can be harnessed in the design of new catalysts and sensors.
In catalysis, materials incorporating this compound could serve as supports for metal nanoparticles or as organocatalysts themselves. The electronic modifications induced by the trifluoromethyl group could enhance the activity and selectivity of catalytic reactions.
For sensor technologies, the aldehyde functionalities provide convenient handles for the covalent attachment of signaling molecules or for direct interaction with analytes. The trifluoromethyl group can modulate the electronic and photophysical properties of the resulting sensor materials, potentially leading to enhanced sensitivity and selectivity. Future research may focus on developing fluorescent or colorimetric sensors for the detection of specific ions, molecules, or environmental pollutants. The integration of this compound into porous frameworks could also lead to sensors with high surface areas for analyte interaction, further boosting their performance.
Q & A
Q. What are the common synthetic routes for 5-(Trifluoromethyl)isophthalaldehyde, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves functionalizing isophthalaldehyde derivatives with trifluoromethyl groups via electrophilic substitution or cross-coupling reactions. Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Catalyst Use : Lewis acids (e.g., AlCl₃) enhance electrophilic trifluoromethylation efficiency .
- Temperature Control : Reactions are often conducted under reflux (80–120°C) to balance reactivity and byproduct formation .
Purity is ensured via column chromatography or recrystallization, monitored by TLC and NMR .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- FT-IR : Confirms aldehyde (C=O stretch at ~1700 cm⁻¹) and CF₃ group (asymmetric stretches at 1100–1250 cm⁻¹) .
- Solid-State ¹³C NMR : Identifies carbon environments, distinguishing aromatic and aldehyde carbons .
- PXRD : Validates crystallinity in COF applications by matching experimental patterns with simulated models .
- Gas Adsorption (BET) : Measures surface area and pore size distribution in COFs .
Advanced Research Questions
Q. How does desymmetrized vertex design using this compound enable the synthesis of covalent organic frameworks (COFs) with heterogeneous pore structures?
- Methodological Answer : The C₂v-symmetric this compound monomer is condensed with linear linkers (e.g., hydrazine) to create dual-pore COFs. Key steps:
- Monomer Design : The trifluoromethyl group introduces steric and electronic effects, directing staggered stacking .
- Solvothermal/Microwave Conditions : These methods enhance crystallinity and pore uniformity (e.g., HP-COF-1 and HP-COF-2) .
- Pore Size Control : Varying monomer arm length adjusts pore dimensions (e.g., 1.06 nm vs. 1.96 nm pores in HP-COF-1) .
Q. How can researchers resolve contradictions between experimental PXRD data and computational models for COFs derived from this compound?
- Methodological Answer : Discrepancies often arise from structural disorder or solvent inclusion. Mitigation strategies include:
- Model Refinement : Use software like Materials Studio to simulate disorder or guest molecule effects .
- Activation Protocols : Remove solvent via supercritical CO₂ drying to minimize pore collapse .
- Complementary Techniques : Validate with TEM and gas adsorption to cross-check pore uniformity .
Methodological and Reproducibility Focus
Q. What protocols ensure reproducibility in synthesizing this compound-based polymers?
- Methodological Answer :
- Detailed Documentation : Record exact molar ratios, solvent purity, and heating rates .
- Characterization Consistency : Use standardized NMR (500 MHz) and PXRD (Cu-Kα radiation) settings .
- Replication Steps : Independent validation by a second researcher reduces procedural variability .
Q. What statistical approaches are recommended for analyzing pore size distribution discrepancies in COFs derived from this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
